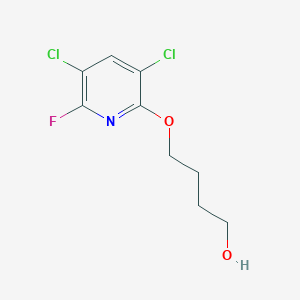









|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([F:10])=[N:4][C:5](F)=[C:6]([Cl:8])[CH:7]=1.[OH-:11].[Na+].[OH2:13]>C(O)CCCO.C(O)CO>[Cl:8][C:6]1[C:5]([O:11][CH2:3][CH2:2][CH2:7][CH2:6][OH:13])=[N:4][C:3]([F:10])=[C:2]([Cl:1])[CH:7]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=NC(=C(C1)Cl)F)F
|
|
Name
|
|
|
Quantity
|
2.44 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CCCO)O
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CO)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 13/4 hours while the temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The temperature was maintained at between 50°-60° C. during the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained between 60°-65° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with 135 milliliter portions of hot hexane
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
|
Type
|
CUSTOM
|
|
Details
|
to remove most of the hexane by evaporation
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the solid 4-(3,5-dichloro-6-fluoro-2-pyridyloxy)-1-butanol product
|
|
Type
|
CUSTOM
|
|
Details
|
The product was recovered in a yield of 11 grams (73 percent of theoretical) and melted at 38°-39° C
|


Reaction Time |
4 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C(=NC(=C(C1)Cl)F)OCCCCO
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |